
Methyl 1-ethylpyrrole-2-carboxylate
Overview
Description
Scientific Research Applications
Pharmaceutical Drug Synthesis
Methyl 1-ethylpyrrole-2-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical drugs. The pyrrole ring, a component of this compound, is found in many therapeutic agents due to its biological activity . It’s used in the creation of antipsychotic drugs, β-adrenergic antagonists, and anxiolytics. Its versatility allows for the development of compounds with a wide range of pharmacological activities.
Anticancer Research
The pyrrole moiety is a common feature in anticancer agents. Researchers utilize Methyl 1-ethylpyrrole-2-carboxylate to develop new compounds that target specific pathways involved in cancer progression . These compounds can be designed to inhibit enzymes or receptors that are overexpressed in cancer cells, offering a targeted approach to treatment.
Antibacterial and Antifungal Agents
This compound serves as a starting point for the synthesis of antibacterial and antifungal agents. By modifying the pyrrole ring, scientists can create molecules that disrupt bacterial cell walls or interfere with fungal metabolism, leading to potential new treatments for infections .
Antiprotozoal and Antimalarial Drugs
Methyl 1-ethylpyrrole-2-carboxylate: is also instrumental in the development of antiprotozoal and antimalarial drugs. The pyrrole ring system can be tailored to inhibit the life cycle of protozoa or the malaria parasite, contributing to the fight against these diseases .
Anti-inflammatory Medications
The anti-inflammatory properties of pyrrole derivatives make Methyl 1-ethylpyrrole-2-carboxylate a key ingredient in the synthesis of new anti-inflammatory medications. These drugs can help manage chronic conditions like arthritis by reducing inflammation and pain .
Cholesterol-Lowering Agents
Pyrrole-containing compounds have been shown to possess cholesterol-lowering effects. As such, Methyl 1-ethylpyrrole-2-carboxylate can be used to create drugs that help in reducing cholesterol levels, thereby aiding in the prevention of cardiovascular diseases .
Organic Synthesis and Catalysis
In the field of organic chemistry, Methyl 1-ethylpyrrole-2-carboxylate is used as a building block for complex organic molecules. It can act as a ligand in catalytic systems or as a precursor in the synthesis of natural products and polymers .
Material Science
The pyrrole ring found in Methyl 1-ethylpyrrole-2-carboxylate is beneficial in material science for creating conductive polymers. These polymers have applications in electronic devices, sensors, and other technologies that require materials with specific electrical properties .
Mechanism of Action
Methyl 1-ethylpyrrole-2-carboxylate, also known as METHYL 1-ETHYL-1H-PYRROLE-2-CARBOXYLATE, is a chemical compound with the molecular formula C8H11NO2 . This compound has been the subject of various studies due to its potential applications in different fields The following sections provide an overview of the potential targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
properties
IUPAC Name |
methyl 1-ethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUFASPNJPYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572821 | |
| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73058-14-7 | |
| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



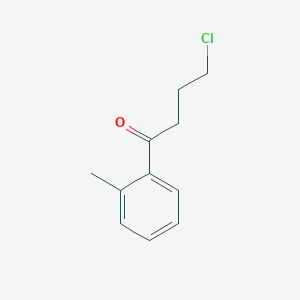
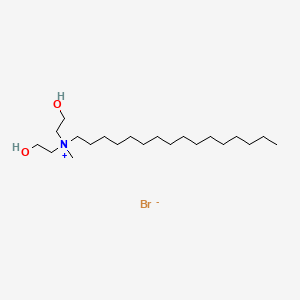

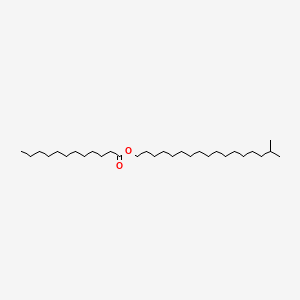
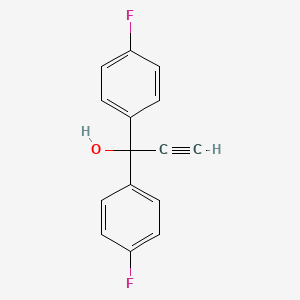
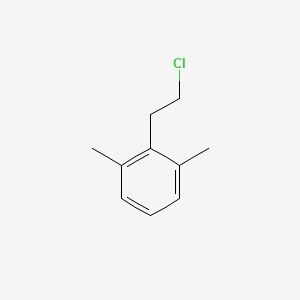
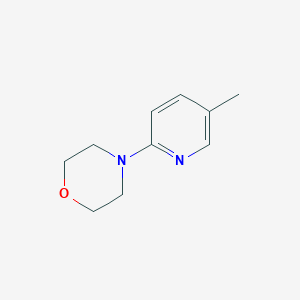


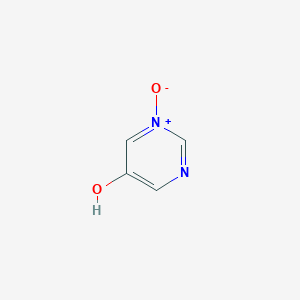



![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)